3,4-Difluoronitrobenzene

Thermochemistry Process Safety Physical Chemistry

3,4-Difluoronitrobenzene (CAS 369-34-6, IUPAC: 1,2-difluoro-4-nitrobenzene) is a fluorinated nitroaromatic building block characterized by two adjacent fluorine substituents on the benzene ring with a para-nitro group. Its structure enables predictable reactivity patterns and reliable chemical transformations, making it a high-demand intermediate in pharmaceutical development and specialty materials manufacturing.

Molecular Formula C6H3F2NO2
Molecular Weight 159.09 g/mol
CAS No. 369-34-6
Cat. No. B149031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Difluoronitrobenzene
CAS369-34-6
Synonyms1,2-Difluoro-4-nitrobenzene;  3,4-Difluoronitrobenzene;  4-Nitro-1,2-difluorobenzene
Molecular FormulaC6H3F2NO2
Molecular Weight159.09 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1[N+](=O)[O-])F)F
InChIInChI=1S/C6H3F2NO2/c7-5-2-1-4(9(10)11)3-6(5)8/h1-3H
InChIKeyRUBQQRMAWLSCCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Difluoronitrobenzene (CAS 369-34-6) Procurement Guide: Core Identity and Strategic Sourcing Considerations


3,4-Difluoronitrobenzene (CAS 369-34-6, IUPAC: 1,2-difluoro-4-nitrobenzene) is a fluorinated nitroaromatic building block characterized by two adjacent fluorine substituents on the benzene ring with a para-nitro group [1]. Its structure enables predictable reactivity patterns and reliable chemical transformations, making it a high-demand intermediate in pharmaceutical development and specialty materials manufacturing [2]. The compound's distinct substitution pattern provides specific advantages in synthetic route design and scalability that differentiate it from its positional isomers.

Why 3,4-Difluoronitrobenzene Cannot Be Simply Replaced by Other Difluoronitrobenzene Isomers in Critical Syntheses


Difluoronitrobenzene positional isomers (e.g., 2,4-DFNB, 2,5-DFNB, 3,5-DFNB) exhibit substantially different reactivity profiles, thermochemical stabilities, and synthetic outcomes despite sharing the same molecular formula. The specific 3,4-substitution pattern governs regioselectivity in nucleophilic aromatic substitution (SNAr) reactions, determines the structure and properties of downstream intermediates, and influences process feasibility in flow chemistry and industrial-scale manufacturing [1]. For pharmaceutical intermediates, particularly oxazolidinone antibiotics, the 3,4-isomer provides the precise substitution geometry required for building the core pharmacophore, while alternative isomers fail to produce the intended molecular architecture or lead to undesired byproducts [2]. Simply substituting one difluoronitrobenzene isomer for another without verifying the required substitution pattern introduces significant risk of synthetic failure, yield loss, and quality deviation in regulated manufacturing environments.

3,4-Difluoronitrobenzene (CAS 369-34-6): Quantifiable Differentiation Evidence from Peer-Reviewed Studies


Thermodynamic Stability: 3,4-Difluoronitrobenzene Exhibits Significantly Lower Standard Molar Enthalpy of Formation than 2,4- and 2,5-Isomers

In a direct head-to-head experimental study, the standard molar enthalpy of formation in the gaseous phase for 3,4-difluoronitrobenzene was measured as −(302.4 ± 2.1) kJ·mol⁻¹, which is notably more negative than that of its isomers 2,4-DFNB (−296.3 ± 1.8 kJ·mol⁻¹) and 2,5-DFNB (−288.2 ± 2.1 kJ·mol⁻¹) [1]. This indicates greater thermodynamic stability of the 3,4-isomer compared to its positional analogs, a property that can influence storage safety, reaction exothermicity, and process hazard assessment.

Thermochemistry Process Safety Physical Chemistry

Flow Chemistry Compatibility: 3,4-Difluoronitrobenzene Demonstrates Solubility Limitations that Require Specialized Reactor Design Compared to 2,4-Isomer

In a comparative flow chemistry study examining SNAr reactions with morpholine, 2,4-difluoronitrobenzene reacted smoothly in a tubular flow reactor in ethanol. However, 3,4-difluoronitrobenzene generated a poorly soluble product that caused reactor blockage, accompanied by stoichiometric quantities of insoluble fluoride salt [1]. This direct comparison demonstrates that the 3,4-isomer presents distinct solubility challenges that must be addressed through specialized reactor design, such as continuous stirred-tank reactors (CSTRs) or in-line purification strategies, whereas the 2,4-isomer permits simpler tubular reactor configurations.

Flow Chemistry Process Engineering SNAr Reactivity

Vapor-Liquid Equilibrium Behavior: 3,4-Difluoronitrobenzene and 2,5-Difluoronitrobenzene Form a Non-Azeotropic Binary Mixture Enabling Efficient Distillative Separation

Isobaric vapor-liquid equilibrium (VLE) measurements for the binary system of 3,4-difluoronitrobenzene and 2,5-difluoronitrobenzene at 101.2 kPa revealed no azeotropic behavior, meaning these isomers can be efficiently separated by conventional fractional distillation [1]. This property is critical for industrial purification and recovery operations. The study also provided precise thermophysical data for pure 3,4-DFNB, including density (293.15 to 353.15 K), viscosity (293.15 to 353.15 K), and saturated vapor pressure (366 to 478 K), which are essential for engineering calculations in large-scale production environments.

Separation Science Process Chemistry Thermodynamics

Pharmaceutical Intermediate Specificity: 3,4-Difluoronitrobenzene Serves as Exclusive Starting Material for Oxazolidinone Antibiotic Synthesis

3,4-Difluoronitrobenzene is the documented starting material (Intermediate I) in the established synthetic route for oxazolidinone antibacterial agents, including linezolid and related clinical candidates [1]. In this synthesis, condensation of 3,4-DFNB with piperazine in refluxing acetonitrile yields the key 4-nitrophenylpiperazine intermediate, which is subsequently reduced to the corresponding aniline and elaborated to the final oxazolidinone core [1]. The specific 1,2-difluoro-4-nitro substitution pattern of 3,4-DFNB is essential for the correct regiospecific installation of the piperazine moiety; alternative difluoronitrobenzene isomers (e.g., 2,4-DFNB, 2,5-DFNB, 3,5-DFNB) would yield structurally distinct intermediates that cannot produce the required oxazolidinone pharmacophore [2].

Medicinal Chemistry Pharmaceutical Synthesis Drug Development

Industrial Production Advantage: Patented Method Achieves High-Yield, Safe Synthesis of 3,4-Difluoronitrobenzene from Readily Available Starting Materials

A patented industrial production method for 3,4-difluoronitrobenzene utilizes 3-chloro-4-fluorobenzoic acid as a readily available and industrially advantageous starting material . This method enables safe, simple, and high-yield production of 3,4-DFNB along with a novel intermediate, offering a distinct manufacturing advantage over routes that might rely on less accessible precursors or generate isomeric mixtures requiring costly separations. While comparative yield data for other isomers are not directly provided in the abstract, the patent explicitly claims industrial simplicity and high yield as differentiating factors for this specific 3,4-isomer production process.

Process Chemistry Industrial Manufacturing Synthetic Methodology

Analytical Quality Control Requirement: Stringent Impurity Limits for 3,4-Difluoronitrobenzene in Linezolid API Necessitate High-Purity Procurement

A 2025 analytical study established a target limit of 8.3 µg/g (ppm) for residual 3,4-difluoronitrobenzene in linezolid active pharmaceutical ingredient (API) due to its structural similarity to toxic and carcinogenic nitrobenzenes [1]. The study developed an LC-APCI-MS/MS method with a limit of quantification (LOQ) of 5 ng/mL (0.83 µg/g) to ensure tight control of this impurity [1]. This regulatory-driven analytical requirement underscores that 3,4-DFNB must be procured at high purity and thoroughly removed during API synthesis; any sourcing decision that compromises purity could result in failed quality control and batch rejection.

Analytical Chemistry Pharmaceutical Quality Control Impurity Profiling

3,4-Difluoronitrobenzene: High-Value Application Scenarios Driven by Quantitative Differentiation


Large-Scale Pharmaceutical Manufacturing of Oxazolidinone Antibiotics (e.g., Linezolid)

3,4-Difluoronitrobenzene is the structurally requisite starting material for the established synthetic route to oxazolidinone antibacterial agents [1]. Procurement of this specific isomer, rather than any alternative difluoronitrobenzene, is mandatory to maintain regulatory filing integrity and achieve the correct molecular architecture of the final API [1]. The documented thermodynamic stability (−302.4 kJ·mol⁻¹ ΔfHm°) supports safer large-scale handling [2], while the stringent 8.3 µg/g residual impurity limit in linezolid API necessitates sourcing high-purity 3,4-DFNB with validated analytical documentation [3].

Continuous Flow Process Development Requiring CSTR or Specialized Reactor Configurations

When designing continuous flow processes for SNAr reactions, 3,4-difluoronitrobenzene presents a distinct solubility profile compared to the 2,4-isomer, generating poorly soluble products that block standard tubular reactors [1]. This necessitates the use of continuous stirred-tank reactors (CSTRs) or in-line purification strategies [1]. Process chemists and engineers developing scalable flow chemistry routes should procure 3,4-DFNB with this known reactor compatibility requirement in mind, planning equipment selection accordingly to avoid costly downtime and process failure.

Industrial Distillation and Isomer Separation for High-Purity Material Supply

The non-azeotropic VLE behavior of the 3,4-DFNB and 2,5-DFNB binary system at 101.2 kPa enables efficient separation by conventional fractional distillation [1]. This property is essential for commercial suppliers producing high-purity 3,4-DFNB for pharmaceutical and fine chemical markets. Procurement decisions should prioritize suppliers who can document their separation capabilities and provide certificates of analysis confirming the absence of co-boiling isomeric impurities, leveraging the established thermophysical property data for quality assurance [1].

Research and Development of Novel Fluorinated Heterocycles (Xanthones, Acridones, Indazoles)

3,4-Difluoronitrobenzene serves as a versatile precursor for synthesizing fluorinated heterocyclic compounds, including 3-nitroxanthones, 3-nitroacridones, and indazole derivatives, via nucleophilic aroylation catalyzed by imidazolidenyl carbenes [1]. The specific 3,4-substitution pattern enables the construction of these complex scaffolds with predictable regiochemical outcomes. Academic and industrial research groups focused on developing new fluorinated materials or biologically active compounds can rely on this established reactivity profile for route planning and structure-activity relationship studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,4-Difluoronitrobenzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.